![molecular formula C13H14N4O2 B2403391 N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448035-14-0](/img/structure/B2403391.png)
N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
“N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and an oxazine ring, which is a heterocyclic compound containing one oxygen and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxazine rings, and the amide group. The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine and oxazine rings, and the amide group. These groups could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Application in Solar Cells
Compounds with similar structures have been used in dye-sensitized solar cells. They were synthesized and employed as co-sensitizers and co-adsorbents in combination with a ruthenium complex N719 . The improvement in efficiency is attributed to the fact that these coordinated complexes overcome the deficiency of N719 absorption in the low wavelength region of the visible spectrum .
Therapeutic Applications
Imidazole, a similar compound, has a broad range of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
Cytotoxic Activity
Compounds with similar structures have shown cytotoxic activity against human cancer cell lines, including HepG2 and MDA-MB-231 . They have shown potential as inhibitors against MDA-MB-231 .
Anti-Tubercular Agents
Reports reveal that the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .
Coordination Chemistry
Thiourea derivatives, which are similar compounds, have a long history as functional ligands in coordination chemistry. They coordinate to metals via both O and S atoms .
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against certain kinases and enzymes
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating kinase activity
Biochemical Pathways
Similar compounds have been involved in various biochemical processes, such as the protodeboronation of pinacol boronic esters and the inhibition of Mycobacterium tuberculosis
Result of Action
Similar compounds have shown significant activity against certain kinases and enzymes , suggesting potential therapeutic applications
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-9-4-2-5-11(14-9)15-13(18)10-8-12-17(16-10)6-3-7-19-12/h2,4-5,8H,3,6-7H2,1H3,(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBONFBJHSAOIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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